Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate
Description
Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a quinoline-based compound featuring a 2,5-dimethoxyphenylamino substituent at the 4-position, a methyl group at the 6-position, and an ethyl ester at the 2-position.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethoxyanilino)-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-5-27-21(24)19-12-17(15-10-13(2)6-8-16(15)22-19)23-18-11-14(25-3)7-9-20(18)26-4/h6-12H,5H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFYQVHGOBXGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)C)C(=C1)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 2,5-Dimethoxyphenylamino Group: This step involves the nucleophilic aromatic substitution reaction where the quinoline core is reacted with 2,5-dimethoxyaniline under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline core with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the quinoline core, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication. These interactions make it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The specific structure of this compound includes:
- Quinoline core : Contributes to its biological properties.
- Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Carboxylate moiety : May influence solubility and bioavailability.
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study exploring various styrylquinolines indicated that modifications on the quinoline structure can enhance their efficacy against bacterial strains. This compound was evaluated for its antimicrobial activity against several pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. Results indicated that the compound exhibited promising antibacterial activity with MIC values ranging from 8 to 32 µg/mL against tested bacteria .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound induced apoptosis in human cancer cells, including breast and colon cancer cell lines. The mechanism of action appears to involve:
- Inhibition of cell proliferation : Detected via MTT assays.
- Induction of apoptosis : Confirmed through Annexin V/PI staining.
A notable study reported an IC50 value of approximately 15 µM in MCF-7 breast cancer cells, indicating effective cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 |
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research indicates that:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition : It shows potential as an inhibitor for key enzymes involved in cancer metabolism.
Case Studies
Several case studies have highlighted the therapeutic potential of quinoline derivatives:
- Antimicrobial Screening : A comprehensive screening of various quinoline derivatives, including this compound, revealed significant antimicrobial activity against resistant strains of bacteria .
- Cytotoxicity Assessment : In a study involving multiple cancer cell lines, the compound was shown to significantly reduce cell viability and induce apoptosis, supporting its use as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
